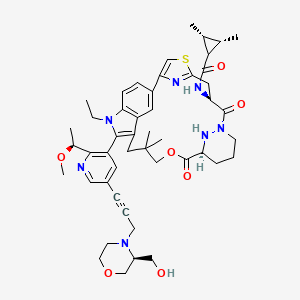![molecular formula C17H22N2O2 B12383012 7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid](/img/structure/B12383012.png)
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid is a complex organic compound that features a pyridine ring substituted with a methylpyrrolidine group and a hept-6-ynoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine ring substituted with the methylpyrrolidine group. This can be achieved through a nucleophilic substitution reaction where a pyridine derivative reacts with 1-methylpyrrolidine under basic conditions.
The hept-6-ynoic acid chain can be introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials and reagents.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Alkingruppe in ein Alken oder Alkan umzuwandeln.
Substitution: Der Pyridinring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen, um neue Substituenten einzuführen.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Wasserstoffgas (H₂) in Gegenwart eines Palladiumkatalysators (Pd/C) wird üblicherweise für Reduktionsreaktionen verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nucleophile (z. B. Amine, Thiole) werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkene oder Alkane liefern kann.
Wissenschaftliche Forschungsanwendungen
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Die Verbindung könnte als Ligand für die Untersuchung von Rezeptor-Ligand-Wechselwirkungen dienen.
Medizin: Sie könnte auf ihre potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten, untersucht werden.
Industrie: Die Verbindung könnte bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden.
5. Wirkmechanismus
Der Wirkmechanismus von this compound hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann die Verbindung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um ihre Wirkung auszuüben. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalübertragung gehören.
Wirkmechanismus
The mechanism of action of 7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Nikotin: Eine ähnliche Verbindung mit einem Pyridinring und einer Methylpyrrolidin-Gruppe.
Pyrrolidinderivate: Verbindungen mit einem Pyrrolidinring und verschiedenen Substituenten.
Einzigartigkeit
7-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid ist durch das Vorhandensein der Hept-6-ynoinsäurekette einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und physikalische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C17H22N2O2 |
|---|---|
Molekulargewicht |
286.37 g/mol |
IUPAC-Name |
7-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]hept-6-ynoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-19-12-6-8-16(19)14-10-11-15(18-13-14)7-4-2-3-5-9-17(20)21/h10-11,13,16H,2-3,5-6,8-9,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
CTWYQWKLIWRXPT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC1C2=CN=C(C=C2)C#CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
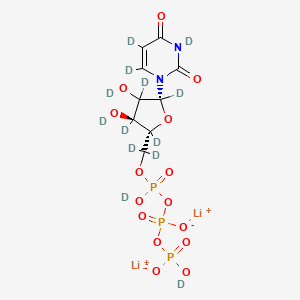
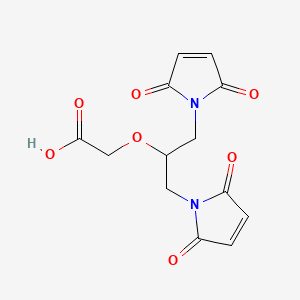

![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
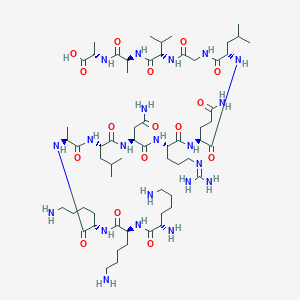
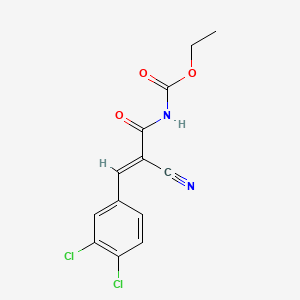
![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)

![ethyl (4-{3-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzyl)carbamate](/img/structure/B12383018.png)
